molecular formula C17H16N2O2S B11339954 5-phenyl-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one

5-phenyl-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11339954
M. Wt: 312.4 g/mol
InChI Key: APRVHTVUYJROAN-UHFFFAOYSA-N
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Description

3-[(OXOLAN-2-YL)METHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that features a thienopyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(OXOLAN-2-YL)METHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is carried out in the presence of a base such as sodium methoxide in butanol, leading to the formation of the desired thienopyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(OXOLAN-2-YL)METHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxolan-2-yl methyl group.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in an organic solvent such as dichloromethane.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated functionalities.

    Substitution: Formation of substituted derivatives with various functional groups replacing the oxolan-2-yl methyl group.

Scientific Research Applications

3-[(OXOLAN-2-YL)METHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(OXOLAN-2-YL)METHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation pathways, leading to its antiproliferative effects . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(OXOLAN-2-YL)METHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

3-(oxolan-2-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H16N2O2S/c20-17-15-14(12-5-2-1-3-6-12)10-22-16(15)18-11-19(17)9-13-7-4-8-21-13/h1-3,5-6,10-11,13H,4,7-9H2

InChI Key

APRVHTVUYJROAN-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C=NC3=C(C2=O)C(=CS3)C4=CC=CC=C4

Origin of Product

United States

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